molecular formula C20H14BrClN2O B11956673 1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- CAS No. 62871-41-4

1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-

Cat. No.: B11956673
CAS No.: 62871-41-4
M. Wt: 413.7 g/mol
InChI Key: OSKUDFFEOQULKB-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- is a chemical compound with the molecular formula C₂₀H₁₄BrClN₂O. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . Another efficient procedure involves a one-pot condensation of ortho-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and efficiency, ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic rings .

Scientific Research Applications

1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various materials and chemicals

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole, 2-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-
  • 2-Phenylbenzimidazole derivatives
  • Substituted imidazoles

Uniqueness

1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

62871-41-4

Molecular Formula

C20H14BrClN2O

Molecular Weight

413.7 g/mol

IUPAC Name

2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-1H-benzimidazole

InChI

InChI=1S/C20H14BrClN2O/c21-14-8-9-19(25-12-13-4-3-5-15(22)10-13)16(11-14)20-23-17-6-1-2-7-18(17)24-20/h1-11H,12H2,(H,23,24)

InChI Key

OSKUDFFEOQULKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

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